3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide
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Description
Scientific Research Applications
Antihistamine Development
The piperazine moiety is a common feature in antihistamines . This compound, with its piperazine structure, could be explored for its potential to act as an antihistamine, providing relief from allergy symptoms.
Antiparasitic and Antifungal Applications
Compounds with a piperazine ring have been studied for their antiparasitic and antifungal properties . This particular compound could be synthesized and tested for activity against parasitic infections and fungal growth.
Antibacterial and Antiviral Agents
The structural motif of piperazine is also found in antibacterial and antiviral drugs . Research into this compound could lead to the development of new medications to combat bacterial and viral infections.
Antipsychotic and Antidepressant Effects
Piperazine derivatives are known to possess antipsychotic and antidepressant effects . This compound could be valuable in the synthesis of new drugs to treat psychiatric disorders.
Anti-inflammatory Properties
The compound’s potential anti-inflammatory effects could be investigated, given the history of piperazine derivatives in anti-inflammatory drug development .
Anticoagulant Usage
Piperazine structures are sometimes used in anticoagulant drugs. This compound could be researched for its ability to prevent blood clots .
Antitumor and Antidiabetic Drugs
There is potential for this compound to be used in the creation of antitumor and antidiabetic medications, expanding the therapeutic options for these conditions .
Neurodegenerative Disease Treatment
Finally, the compound might be explored for its efficacy in treating neurodegenerative diseases like Parkinson’s and Alzheimer’s, as piperazine derivatives have shown promise in this field .
properties
IUPAC Name |
3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-N-(4-methoxyphenyl)-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5O4S/c1-26-15-20(21(29)24-17-5-9-19(32-2)10-6-17)22(25-26)33(30,31)28-13-11-27(12-14-28)18-7-3-16(23)4-8-18/h3-10,15H,11-14H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFZVQYXKKDQHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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